molecular formula C8H13NO2 B099170 (1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol CAS No. 15211-03-7

(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol

Cat. No. B099170
CAS RN: 15211-03-7
M. Wt: 155.19 g/mol
InChI Key: FRPJEHRSJNAWEI-BIIVOSGPSA-N
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Description

(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol, also known as EHPM, is a novel synthetic compound with potential applications in both scientific research and laboratory experiments. EHPM is a cyclic ether derived from the pyrrolizine family of compounds, and is synthesized through a process of epoxidation and ring-closing metathesis. This compound has a wide range of biochemical and physiological effects, and has been studied for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

Synthesis Applications

  • Pyrrolizines Synthesis : The synthesis of pyrrolizines through reactions involving dimethyl acetylenedicarboxylate and 1-pyrrolidinyl enamines of acyclic and cyclic ketones. Reaction conditions like solvent polarity and temperature significantly influence the product formation, leading to pyrrolizines in certain conditions (Verboom et al., 1981).

  • Enantioselective Epoxidation : (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst in the enantioselective epoxidation of α,β-enones. This process results in the formation of corresponding epoxides with good yields and high enantioselectivities (Lu et al., 2008).

  • Hydrogenation of Dihydrooxazines : Catalytic hydrogenation of dihydrooxazines, particularly involving methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, produces a dynamic mixture of products, including pyrrolidine derivatives under specific conditions (Sukhorukov et al., 2008).

  • Methanol Extraction : Isolation and characterization of compounds from methanol extracts, such as in the study of pregnane-type steroids from the mushroom Thelephora terrestris, highlights the use of methanol as a critical solvent in the extraction process (Radulović et al., 2005).

  • Catalytic Hydrodeoxygenation : In the context of bio-oil upgrading, catalytic hydrodeoxygenation (HDO) in supercritical methanol has been explored. This process, using nickel catalysts, aims to decrease the oxygen content of bio-oil for sustainable fuel production (Shafaghat et al., 2019).

  • Thermophysical Properties Study : Novel ionic liquids, such as 2′, 3′-N-epoxypropyl- N-methyl-2-oxopyrrolidinium acetate, have been synthesized and characterized, with their binary mixtures with water or methanol studied for density, viscosity, and other properties (Arumugam et al., 2017).

Chemical Reaction Mechanisms and Dynamics

  • Lipid Dynamics in Methanol : Methanol's influence on lipid dynamics, such as accelerating DMPC flip-flop and transfer, has been studied. This impact is crucial in understanding biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Methanol Dehydrogenases Study : Research on methanol dehydrogenases (MDH), which catalyze the oxidation of methanol in methylotrophic bacteria, has revealed the importance of rare-earth elements in their catalytic efficiency (Keltjens et al., 2014).

properties

IUPAC Name

[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJEHRSJNAWEI-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(C(O3)CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Subulacine

CAS RN

15211-03-7
Record name Subulacine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUBULACINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol
Reactant of Route 2
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol
Reactant of Route 3
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol
Reactant of Route 4
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol
Reactant of Route 5
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol
Reactant of Route 6
(1S,2beta,7aalpha)-1,2-Epoxyhexahydro-1H-pyrrolizine-1-methanol

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